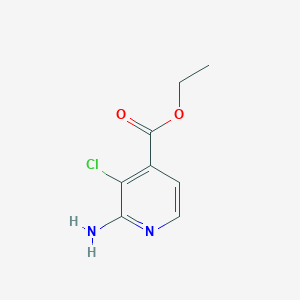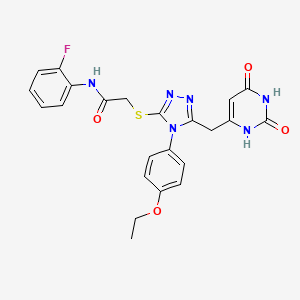
(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C11H12ClN3O3 . It’s a derivative of nitrophenol and piperazine . Nitrophenols are widely used as building blocks for the synthesis of dyes, drugs, explosives, and pesticides . Piperazine derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Studies on compounds with similar structural features focus on synthetic routes and the reactivity of such molecules. For instance, research by Abdallah et al. (2007) demonstrates the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, leading to the production of pyridazine derivatives, oxadiazoles, and triazoles, which are crucial in medicinal chemistry (Abdallah, Salaheldin, & Radwan, 2007). This work underscores the importance of innovative synthetic pathways in accessing a broad range of bioactive compounds.
Biological Evaluation
Research into related piperazine and pyridazine derivatives highlights the biological and pharmacological potential of such frameworks. For example, Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives showing significant anticancer and antituberculosis activities, demonstrating the therapeutic potential of these molecular skeletons (Mallikarjuna, Padmashali, & Sandeep, 2014). This indicates the potential for developing compounds with specific pharmacological activities from similar structures.
Pharmacological Properties
Structural modifications in compounds akin to the subject molecule have been shown to impact their pharmacological profile significantly. Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting how specific structural elements influence receptor binding and activity (Shim et al., 2002). This reflects the broader applicability of structural analysis and modification in designing targeted therapeutic agents.
Antimicrobial and Anti-Inflammatory Activities
The exploration of novel pyridine derivatives by Patel, Agravat, & Shaikh (2011) provides insight into antimicrobial activities, suggesting that structural analogs of the compound could exhibit similar properties (Patel, Agravat, & Shaikh, 2011). Moreover, Szandruk-Bender et al. (2021) demonstrated that oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone exert anti-inflammatory activity without acute gastrotoxicity, pointing towards the potential for developing safer anti-inflammatory drugs (Szandruk-Bender et al., 2021).
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHDDPQUIJZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone](/img/structure/B2737078.png)



![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)


![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

